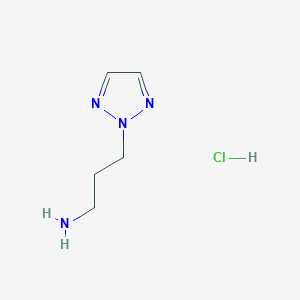![molecular formula C16H22F2N6O4S B1449362 Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid CAS No. 16125-82-9](/img/structure/B1449362.png)
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid
Descripción general
Descripción
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid (BFMGS) is an organic compound with a wide range of scientific applications. It is a colorless, odorless, and hygroscopic solid that has the chemical formula C10H14FN3O4S. BFMGS is used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Applications in Biological Systems
Epigenetic Effects
Guanidine derivatives have shown significant biological activity, influencing epigenetic pathways. These compounds, through their interaction with biological molecules, can impact gene expression by modulating epigenetic markers, demonstrating potential in the study and treatment of diseases associated with epigenetic dysregulation (Chianese et al., 2017).
Environmental and Analytical Chemistry
Sulfur Chemistry
Sulfuric acid plays a crucial role in environmental chemistry, particularly in the treatment of acid gases. Advances in sulfur chemistry are essential for developing more efficient processes for the desulfurization of hydrocarbon fuels, highlighting the importance of sulfuric acid and its derivatives in addressing environmental pollution (Gupta et al., 2016).
Material Science
Synthesis of Complex Molecules
Guanidine and sulfuric acid derivatives are crucial in synthesizing complex molecules, including pharmaceuticals and polymers. The versatility of these compounds in forming stable and reactive intermediates enables the development of materials with specific properties for various applications (Sa̧czewski & Balewski, 2009).
Toxicology and Environmental Health
Degradation Products and Toxicity
Understanding the environmental fate and toxicological impacts of chemical agents, including those related to guanidine and sulfuric acid derivatives, is vital for assessing and mitigating potential environmental and health risks. This knowledge is crucial in the development of safer chemicals and in the remediation of contaminated environments (Munro et al., 1999).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10FN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOWTCXULTEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.C1=CC=C(C(=C1)CN=C(N)N)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)


![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)



